molecular formula C12H14BrNO3 B1448974 3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester CAS No. 2204561-93-1

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester

Cat. No. B1448974
M. Wt: 300.15 g/mol
InChI Key: ZNZXTLFANOKCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester” is a chemical compound with the molecular formula C12H14BrNO3 and a molecular weight of 300.15 g/mol. It is a derivative of benzoic acid, which is a common constituent in many different chemical compounds .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been involved in synthesis studies, demonstrating its utility in chemical reactions. For instance, its structural characteristics have been examined through methods like NMR and IR spectroscopy, showcasing its relevance in synthetic chemistry and materials science (Zha Hui-fang, 2011).

Molecular Structure and Properties Analysis

  • Investigations into the molecular structure and physicochemical properties of related compounds highlight the importance of this class of chemicals in understanding molecular interactions and designing materials with specific properties. Such studies often utilize techniques like X-ray crystallography and density functional theory (DFT) to elucidate the structural and electronic characteristics of the molecules (P.-Y. Huang et al., 2021).

Applications in Liquid Crystal Research

  • The compound's derivatives have been explored for their potential in forming supramolecular liquid crystals, indicating its significance in advanced materials research. These studies often involve the synthesis of complex molecular systems and the analysis of their mesophase behavior, contributing to the field of material science and nanotechnology (M. Naoum et al., 2010).

Involvement in Antimicrobial and Biological Studies

  • Compounds structurally similar to 3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester have been part of antimicrobial studies. These investigations provide insights into the potential biological applications and therapeutic roles of such compounds, underscoring their importance in medicinal chemistry and drug design (N. Fuloria et al., 2014).

properties

IUPAC Name

methyl 3-bromo-4-pyrrolidin-3-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-16-12(15)8-2-3-11(10(13)6-8)17-9-4-5-14-7-9/h2-3,6,9,14H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZXTLFANOKCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2CCNC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(pyrrolidin-3-yloxy)benzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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